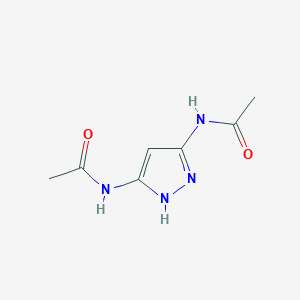

N,N'-(1H-Pyrazole-3,5-diyl)diacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-acetamido-1H-pyrazol-5-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O2/c1-4(12)8-6-3-7(11-10-6)9-5(2)13/h3H,1-2H3,(H3,8,9,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIIWUERQTBQHCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=NN1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's In-depth Guide to the Synthesis of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a remarkable number of approved therapeutic agents.[1] From kinase inhibitors in oncology like Crizotinib to anti-inflammatory drugs such as Celecoxib, the pyrazole motif consistently imparts desirable pharmacokinetic and pharmacodynamic properties.[2] Its unique electronic configuration and ability to participate in hydrogen bonding make it an exceptional pharmacophore.[3] The synthesis of specific derivatives, such as N,N'-(1H-Pyrazole-3,5-diyl)diacetamide, is therefore not merely an academic exercise but a critical step in the discovery pipeline for novel therapeutics.[4][5] This guide provides a comprehensive, field-tested methodology for the robust synthesis of this target compound from 3,5-diaminopyrazole, grounded in chemical first principles and practical, validated protocols.

The Core Chemistry: Understanding the Acylation of 3,5-Diaminopyrazole

The conversion of 3,5-diaminopyrazole to N,N'-(1H-Pyrazole-3,5-diyl)diacetamide is a classic nucleophilic acyl substitution reaction. The primary amino groups (-NH₂) at the C3 and C5 positions of the pyrazole ring act as nucleophiles, attacking the electrophilic carbonyl carbon of an acetylating agent.

Mechanism Causality:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group initiates the attack on the carbonyl carbon of the acetylating agent, typically acetic anhydride or acetyl chloride. The pyrazole ring's electron-rich nature enhances the nucleophilicity of the exocyclic amino groups.

-

Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, expelling a leaving group. In the case of acetic anhydride, the leaving group is an acetate ion; for acetyl chloride, it is a chloride ion.

-

Proton Transfer: A base, commonly pyridine, which often doubles as the solvent, abstracts a proton from the newly acylated nitrogen. This step is crucial for neutralizing the resulting acid (acetic acid or HCl) and regenerating the nucleophilicity of the second amino group for the subsequent acylation, driving the reaction to completion. Using a base like pyridine is a deliberate choice; it not only scavenges acid but can also act as a nucleophilic catalyst, forming a highly reactive acetylpyridinium intermediate that accelerates the reaction.

The reaction is highly exothermic, necessitating careful temperature control to prevent side reactions and ensure the selective formation of the di-acetylated product.

Validated Experimental Protocol: From Reagents to Purified Product

This protocol is designed as a self-validating system, with built-in checkpoints and explanations for each critical step.

Materials and Reagents

Proper reagent handling and quality are paramount for reproducibility.

| Reagent/Material | Grade | Supplier (Example) | CAS Number | Key Considerations |

| 3,5-Diaminopyrazole | ≥98% | Sigma-Aldrich | 1192-26-3 | Store in a desiccator; hygroscopic. |

| Acetic Anhydride | ≥99% (for synthesis) | Carl ROTH | 108-24-7 | Corrosive and lachrymatory. Handle in a fume hood.[6] |

| Pyridine | Anhydrous, ≥99.8% | Sigma-Aldrich | 110-86-1 | Store over molecular sieves to maintain dryness. |

| Dichloromethane (DCM) | ACS Grade | Fisher Scientific | 75-09-2 | Used for extraction. |

| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | 141-78-6 | Component of chromatography mobile phase. |

| Hexanes | ACS Grade | Fisher Scientific | 110-54-3 | Component of chromatography mobile phase. |

| Saturated NaHCO₃ | Aqueous Solution | - | - | For neutralizing excess acid during work-up. |

| Anhydrous MgSO₄ | Granular | Fisher Scientific | 7487-88-9 | For drying organic extracts. |

| Silica Gel | 60 Å, 230-400 mesh | - | - | For column chromatography. |

Step-by-Step Synthesis Workflow

The following workflow provides a detailed, sequential guide to the synthesis.

Caption: High-level workflow for the synthesis of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide.

Detailed Procedure:

-

Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 3,5-diaminopyrazole (5.0 g, 51.0 mmol) in anhydrous pyridine (100 mL). Expertise Note: Using anhydrous pyridine is critical to prevent the hydrolysis of acetic anhydride, which would reduce yield and complicate purification.

-

Controlling the Exotherm: Cool the resulting solution to 0-5 °C using an ice-water bath. This temperature control is crucial for minimizing the formation of side products.[7]

-

Reagent Addition: While maintaining the temperature below 10 °C, add acetic anhydride (12.5 g, 122.4 mmol, 2.4 equivalents) dropwise to the stirred solution over 30 minutes. The use of a slight excess of the acetylating agent ensures the complete di-acetylation of the starting material.

-

Reaction Progression: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional hour. Subsequently, remove the ice bath and allow the reaction to warm to room temperature, stirring overnight (approx. 16 hours) to ensure completion.[7]

-

Quenching and Isolation: Carefully pour the reaction mixture into a beaker containing 500 mL of crushed ice and water. This step quenches any remaining acetic anhydride and precipitates the crude product.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL). Trustworthiness Note: Multiple extractions are necessary to ensure complete recovery of the product from the aqueous phase.

-

Neutralization: Combine the organic extracts and wash them with saturated aqueous sodium bicarbonate (2 x 100 mL) to remove residual acetic acid and pyridine, followed by a wash with brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude solid is purified by flash column chromatography on silica gel.

-

Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 30% EtOAc and gradually increasing to 70%) is typically effective.

-

Monitoring: The progress of the separation is monitored by Thin Layer Chromatography (TLC).[8]

-

Final Product: Fractions containing the pure product (identified by TLC) are combined and the solvent is evaporated to yield N,N'-(1H-Pyrazole-3,5-diyl)diacetamide as a white or off-white solid.

Product Characterization: A Multi-Technique Approach

Unambiguous characterization is essential to confirm the structure and purity of the synthesized compound.[9] A combination of spectroscopic methods should be employed.

| Technique | Expected Observations for N,N'-(1H-Pyrazole-3,5-diyl)diacetamide |

| ¹H NMR | * ~12.0-13.0 ppm (broad singlet, 1H): Pyrazole N-H proton. |

-

~10.0-10.5 ppm (broad singlet, 2H): Amide N-H protons.

-

~6.0-6.5 ppm (singlet, 1H): C4-H proton of the pyrazole ring.

-

~2.1-2.2 ppm (singlet, 6H): Methyl protons of the two acetyl groups. | | ¹³C NMR | * ~168-170 ppm: Carbonyl carbons (C=O) of the amide groups.

-

~145-150 ppm: C3 and C5 carbons of the pyrazole ring.

-

~95-100 ppm: C4 carbon of the pyrazole ring.

-

~23-25 ppm: Methyl carbons of the acetyl groups. | | FT-IR (cm⁻¹) | * ~3300-3400: N-H stretching (pyrazole and amide).

-

~1670-1690: C=O stretching (Amide I band).[7]

-

~1530-1550: N-H bending (Amide II band). | | Mass Spec (ESI+) | * [M+H]⁺: Expected at m/z = 183.09.

-

[M+Na]⁺: Expected at m/z = 205.07. |

Safety and Handling

Adherence to safety protocols is non-negotiable.

-

Acetic Anhydride: Is highly corrosive, a lachrymator, and reacts violently with water. It must be handled in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and splash goggles.[10]

-

Pyridine: Is flammable and harmful if inhaled or absorbed through the skin. It should also be handled in a fume hood.[11]

-

General Precautions: Always work in a well-ventilated area. Avoid inhalation of vapors and contact with skin and eyes.[6]

Conclusion and Outlook

This guide details a robust and reproducible method for the synthesis of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide. The pyrazole scaffold continues to be a fertile ground for the discovery of new bioactive molecules. By providing a clear, logical, and scientifically-grounded protocol, this document aims to empower researchers in drug discovery and chemical synthesis to efficiently produce this valuable building block for further investigation and development.

References

-

Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (2024). Molecules. [Link]

-

Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

-

SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). Trade Science Inc.[Link]

-

Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. (2022). Journal of Indian Chemical Society. [Link]

-

A practical experiment to teach students continuous flow and physico-chemical methods: acetylation of ethylene diamine in liquid. (2020). ResearchGate. [Link]

- Method for preparing 3.5-dimethylpyrazole. (2009).

-

A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole desulfinylation. (2007). ResearchGate. [Link]

-

Safety Data Sheet: Acetic acid anhydride. (n.d.). Carl ROTH. [Link]

- Method for purifying pyrazoles. (2011).

-

3,5-dimethylpyrazole. (1941). Organic Syntheses. [Link]

-

Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. (2017). The Royal Society of Chemistry. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules. [Link]

-

Synthesis of 1,2-diamines. (n.d.). Organic Chemistry Portal. [Link]

-

1H and 13C NMR spectral characteristics of 1H-pyrazole. (2013). ResearchGate. [Link]

-

On the Acylation of 1,6-Diamino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles. (2017). MDPI. [Link]

-

Safety data sheet - ACETIC ANHYDRIDE R1. (2025). CPAChem. [Link]

-

Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. (2022). ScienceDirect. [Link]

-

Studies on 3,5-Diamino Pyrazoles: Chemical Behavior of 4-Phenylazo-3,5-diaminopyrazoles. (1975). ResearchGate. [Link]

-

Influence of Filler in the Form of Waste Wood Flour and Microcellulose on the Mechanical, Thermal, and Morphological Characteristics of Hierarchical Epoxy Composites. (2023). MDPI. [Link]

-

ACETIC ANHYDRIDE HAZARD SUMMARY. (n.d.). New Jersey Department of Health. [Link]

-

Friedel-Crafts acylation reaction at C-4 of 1,3,5, subst. pyrazole. (2012). ResearchGate. [Link]

-

Green Chemistry. (n.d.). ResearchGate. [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

-

Synthesis of 3,5-Disubstituted Pyrazoles via Cope-Type Hydroamination of 1,3-Dialkynes. (2022). ResearchGate. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). PubMed Central. [Link]

-

N,N'-Bis-(2,5-dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)phthalamide. (2007). ResearchGate. [Link]

-

Synthetic methods for 1,3-diamines. (2021). ResearchGate. [Link]

-

Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. (2017). National Institutes of Health. [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry. [Link]

-

Discovery of ( ±)-3-(1 H -pyrazol-1-yl)-6,7-dihydro-5 H -[7][12][13]triazolo[3,4- b ][12][13][14] thiadiazine derivatives with promising in vitro anticoronavirus and antitumoral activity. (2021). Medicinal Chemistry Research. [Link]

-

N,N'-Bis-(2,5-dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)phthalamide. (2007). MDPI. [Link]

-

1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. (n.d.). ResearchGate. [Link]

-

5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration. (2018). PubMed. [Link]

-

Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. (2022). Molecules. [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of ( ±)-3-(1 H -pyrazol-1-yl)-6,7-dihydro-5 H -[1,2,4]triazolo[3,4- b ][1,3,4] thiadiazine derivatives with promising in vitro anticoronavirus and antitumoral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. carlroth.com [carlroth.com]

- 7. jocpr.com [jocpr.com]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. nj.gov [nj.gov]

- 11. fr.cpachem.com [fr.cpachem.com]

- 12. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. tsijournals.com [tsijournals.com]

N,N'-(1H-Pyrazole-3,5-diyl)diacetamide solubility in organic solvents

An In-depth Technical Guide to the Solubility of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide, a heterocyclic compound with significant potential in medicinal chemistry and materials science. In the absence of extensive published quantitative data, this document synthesizes information based on first principles of chemical structure, polarity, and intermolecular forces to predict its solubility profile across a range of common organic solvents. Furthermore, this guide furnishes researchers, scientists, and drug development professionals with a robust, step-by-step experimental protocol for the accurate determination of its solubility. The insights and methodologies presented herein are designed to empower scientists to effectively utilize this compound in synthesis, formulation, and purification processes.

Introduction to N,N'-(1H-Pyrazole-3,5-diyl)diacetamide

N,N'-(1H-Pyrazole-3,5-diyl)diacetamide belongs to the pyrazole class of heterocyclic compounds. The pyrazole motif is a core structure in numerous biologically active molecules and approved pharmaceuticals, valued for its metabolic stability and versatile role as a bioisostere for other aromatic rings.[1] The introduction of a pyrazole core can enhance physicochemical properties such as lipophilicity and water solubility, making it a strategic choice in drug design.[1]

The subject molecule, N,N'-(1H-Pyrazole-3,5-diyl)diacetamide, is a derivative of 3,5-diamino-1H-pyrazole, featuring acetamide functional groups at the 3 and 5 positions of the pyrazole ring. These amide groups introduce significant polarity and hydrogen bonding capabilities, which are critical determinants of the compound's behavior in different solvent systems. A thorough understanding of its solubility is paramount for any application, including:

-

Reaction Chemistry: Selecting appropriate solvents for synthesis and derivatization.

-

Purification: Developing effective crystallization and chromatographic methods.

-

Drug Formulation: Designing delivery systems and ensuring bioavailability.

-

Screening Assays: Preparing stock solutions and ensuring compound integrity in biological testing.

This guide will deconstruct the molecular features of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide to build a predictive solubility model and provide the practical tools for its experimental validation.

Physicochemical Profile

A compound's fundamental properties are intrinsically linked to its solubility. The key physicochemical characteristics of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide are summarized below.

| Property | Value | Source |

| IUPAC Name | N-(3-acetamido-1H-pyrazol-5-yl)acetamide | PubChem CID 900898[2] |

| CAS Number | 62679-00-9 | PubChem CID 900898[2] |

| Molecular Formula | C₇H₁₀N₄O₂ | PubChem CID 900898[2] |

| Molecular Weight | 182.18 g/mol | PubChem CID 900898[2] |

| Appearance | Crystalline solid (predicted) | General knowledge |

| Computed XLogP3 | -0.8 | PubChem CID 900898[2] |

| Hydrogen Bond Donors | 3 | PubChem CID 900898[2] |

| Hydrogen Bond Acceptors | 3 | PubChem CID 900898[2] |

The negative XLogP3 value suggests a hydrophilic or polar character, predicting a higher affinity for polar solvents over non-polar ones. The presence of three hydrogen bond donors (the pyrazole N-H and the two amide N-H groups) and three acceptors (the two carbonyl oxygens and the pyrazole N-2 nitrogen) indicates a strong capacity for forming hydrogen bonds, a key interaction in polar protic solvents.[2]

Theoretical Solubility Framework: A Structural Analysis

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3] This means that substances with similar intermolecular forces are likely to be soluble in one another. We can analyze the structure of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide to predict its interactions with different solvent classes.

Key Structural Features Influencing Solubility:

-

Pyrazole Ring: The aromatic 1H-pyrazole ring itself has a dipole moment and can engage in π-π stacking and dipole-dipole interactions. Pyrazole is known to be soluble in both water and various organic solvents.[4][5]

-

Diacetamide Groups: The two N-acetamide groups (-NHCOCH₃) are highly polar. The amide N-H is a strong hydrogen bond donor, and the carbonyl C=O is a strong hydrogen bond acceptor. These groups dominate the molecule's polarity.

Predicted Solubility in Organic Solvent Classes:

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors. Given the compound's multiple hydrogen bonding sites, it is predicted to have high solubility in polar protic solvents. The energy gained from forming strong solute-solvent hydrogen bonds should readily overcome the solute-solute interactions in the crystal lattice.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments and can act as hydrogen bond acceptors but lack donor capabilities. They will effectively solvate the molecule by interacting with the N-H groups. Therefore, high to moderate solubility is expected. DMSO and DMF are particularly powerful solvents for polar, amide-containing compounds. Acetonitrile, being less polar, may show slightly lower solvating power.[6]

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak van der Waals forces. The high polarity of the diacetamide groups makes it energetically unfavorable for the compound to dissolve in non-polar media. The strong solute-solute hydrogen bonds would be difficult to break without the compensation of strong solute-solvent interactions. Consequently, low to negligible solubility is predicted.

Predicted Solubility Summary Table

| Solvent Class | Representative Solvents | Dominant Intermolecular Forces | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Hydrogen Bonding, Dipole-Dipole | High | Strong solute-solvent hydrogen bonding is highly favorable. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Dipole-Dipole, H-Bond Accepting | High to Moderate | Strong dipole interactions and H-bond acceptance effectively solvate the molecule. |

| Moderately Polar | Acetone, Ethyl Acetate | Dipole-Dipole | Moderate to Low | Solvation is possible but less effective than in highly polar aprotic solvents. |

| Non-Polar | Hexane, Toluene, Diethyl Ether | van der Waals Forces | Low / Insoluble | Insufficient energy from weak solute-solvent interactions to overcome the crystal lattice energy. |

Experimental Protocol for Solubility Determination

To move from prediction to empirical fact, a standardized experimental protocol is essential. The isothermal shake-flask method is a reliable and widely accepted technique for determining the solubility of a solid in a solvent.[7]

Objective:

To determine the equilibrium solubility of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials & Equipment:

-

N,N'-(1H-Pyrazole-3,5-diyl)diacetamide (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology:

-

Preparation of Standard Solutions:

-

Accurately prepare a series of standard solutions of the compound in a suitable solvent (in which it is freely soluble, e.g., DMSO) at known concentrations.

-

Causality: These standards are crucial for creating a calibration curve to accurately quantify the concentration of the saturated solution.

-

-

Sample Preparation:

-

Add an excess amount of solid N,N'-(1H-Pyrazole-3,5-diyl)diacetamide to a series of vials (perform in triplicate for each solvent). An excess is visually confirmed by the presence of undissolved solid at equilibrium.

-

Accurately add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

-

Causality: Using an excess of solid ensures that the resulting solution becomes saturated, which is the definition of solubility.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Trustworthiness: The system is self-validating. To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 36h, 48h). Equilibrium is reached when the measured concentration no longer changes over time.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial.

-

Causality: Filtration is a critical step to remove all undissolved micro-particulates, ensuring that the analyzed concentration represents only the dissolved compound.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with a suitable solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and the standard solutions using a validated HPLC method.

-

Causality: HPLC provides a highly sensitive and specific method for quantifying the analyte concentration, ensuring accurate results.

-

-

Calculation:

-

Use the calibration curve generated from the standard solutions to determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the final solubility in appropriate units (e.g., mg/mL, µg/mL, or mol/L).

-

Workflow Diagram

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Conclusion and Implications

N,N'-(1H-Pyrazole-3,5-diyl)diacetamide is a molecule characterized by high polarity, driven by its diacetamide functionalities and pyrazole core. This structure imparts a strong predisposition for solubility in polar organic solvents, particularly those capable of hydrogen bonding like methanol and ethanol, and highly polar aprotic solvents such as DMSO and DMF. Conversely, it is expected to be poorly soluble in non-polar solvents.

For researchers in drug discovery and development, this solubility profile has direct implications. The high solubility in solvents like DMSO is advantageous for creating high-concentration stock solutions for high-throughput screening. For synthetic chemists, polar aprotic solvents like DMF or polar protic solvents like ethanol would be suitable media for reactions. For purification, recrystallization could be attempted by dissolving the compound in a hot, highly polar solvent and inducing precipitation by cooling or adding a non-polar anti-solvent.

While this guide provides a robust theoretical framework, it must be emphasized that experimental verification is the gold standard. The detailed protocol provided herein offers a clear and reliable path for obtaining precise quantitative solubility data, which is indispensable for advancing research and development involving this promising compound.

References

-

PubChem. (n.d.). 3,5-Diamino-1H-pyrazole. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N-(3-acetamido-1H-pyrazol-5-yl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Lead Sciences. (n.d.). N,N'-(1H-Pyrazole-3,5-diyl)diacetamide. Retrieved from [Link]

-

PubChem. (n.d.). diethyl 1H-pyrazole-3,5-dicarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Pyrazole. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Pyrazole, 3,5-diphenyl-. National Center for Biotechnology Information. Retrieved from [Link]

- International Journal of Novel Research and Development. (2024).

-

LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

-

University of Technology. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Chemsigma. (n.d.). N,N'-(1H-Pyrazole-3,5-diyl)diacetamide [62679-00-9]. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

- Google Patents. (n.d.). EP3231792A1 - Method for the preparation of a mixture of n-((3-methyl-1h-pyrazole-1-yl)methyl ....

-

Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Retrieved from [Link]

-

YouTube. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved from [Link]

-

Journal of Medicinal Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2022). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Retrieved from [Link]

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-(3-acetamido-1H-pyrazol-5-yl)acetamide | C7H10N4O2 | CID 900898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.ws [chem.ws]

- 4. ijnrd.org [ijnrd.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. www1.udel.edu [www1.udel.edu]

An In-Depth Technical Guide to the X-ray Crystallography of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide

Authored by a Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the single-crystal X-ray diffraction analysis of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide, a heterocyclic compound of interest in medicinal chemistry and materials science. The guide details the synthesis of the compound, a robust protocol for obtaining diffraction-quality single crystals, and a step-by-step methodology for X-ray data collection, structure solution, and refinement. The crystallographic data and the resulting molecular and supramolecular structures are discussed in detail, highlighting the key structural features and intermolecular interactions. This document is intended for researchers, scientists, and professionals in the fields of crystallography, organic chemistry, and drug development.

Introduction: The Significance of Pyrazole Derivatives

Pyrazole and its derivatives are a critically important class of heterocyclic compounds, forming the core scaffold of numerous biologically active molecules.[1][2] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, can act as both a hydrogen bond donor and acceptor, enabling it to interact with a wide range of biological targets.[3] This versatility has led to the development of pyrazole-containing compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antibacterial, and antitumor properties.[1][4]

N,N'-(1H-Pyrazole-3,5-diyl)diacetamide (PDDA) is a disubstituted pyrazole with two acetamide groups at the 3 and 5 positions. These functional groups introduce additional hydrogen bonding capabilities, making PDDA an intriguing candidate for studies in crystal engineering and for the design of novel supramolecular architectures. Furthermore, understanding the three-dimensional structure of PDDA is crucial for elucidating its potential biological activity and for guiding the rational design of new pyrazole-based therapeutic agents.[5] X-ray crystallography stands as the definitive method for determining the precise atomic arrangement in a crystalline solid, providing invaluable insights into molecular geometry, conformation, and intermolecular interactions.

This guide presents a detailed account of the X-ray crystallographic analysis of PDDA, from synthesis to final structural elucidation.

Synthesis and Crystallization

Synthesis of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide

A plausible and efficient method for the synthesis of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine, followed by acylation.[6][7] A common precursor for 3,5-disubstituted pyrazoles is acetylacetone.[1]

Reaction Scheme:

-

Synthesis of 3,5-dimethylpyrazole: A mixture of acetylacetone and hydrazine hydrate is refluxed in a suitable solvent such as ethanol.[1] The reaction proceeds via a cyclocondensation mechanism to yield 3,5-dimethylpyrazole.

-

Acylation of 3,5-diaminopyrazole: A more direct, albeit hypothetical, route to N,N'-(1H-Pyrazole-3,5-diyl)diacetamide would involve the acylation of 3,5-diaminopyrazole with acetic anhydride or acetyl chloride in the presence of a base.

Experimental Protocol (Hypothetical):

-

To a solution of 3,5-diaminopyrazole (1 mmol) in anhydrous pyridine (10 mL) at 0 °C, acetic anhydride (2.2 mmol) is added dropwise with stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford N,N'-(1H-Pyrazole-3,5-diyl)diacetamide.

Single Crystal Growth

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography. For pyrazole derivatives, slow evaporation and vapor diffusion are generally effective crystallization techniques.[8] The choice of solvent is critical and is typically determined through empirical screening.[8]

Optimized Crystallization Protocol:

-

A saturated solution of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide is prepared in methanol at room temperature.

-

The solution is filtered through a syringe filter (0.22 µm) into a clean, small vial.

-

The vial is loosely capped to allow for slow evaporation of the solvent.

-

Colorless, block-shaped crystals are typically observed to form over a period of 3-5 days.

X-ray Diffraction Analysis

Data Collection

A suitable single crystal of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide is mounted on a goniometer head. X-ray diffraction data is collected at a controlled temperature (e.g., 100 K) to minimize thermal vibrations and potential solvent loss.

Instrumentation and Parameters:

-

Diffractometer: A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector.

-

X-ray Source: Mo Kα radiation (λ = 0.71073 Å) or Cu Kα radiation (λ = 1.54184 Å).

-

Data Collection Strategy: A series of ω and φ scans are performed to collect a complete and redundant dataset.

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is subsequently refined against the experimental data.

Software:

-

Data Integration and Scaling: Programs such as CrysAlisPro or SAINT.

-

Structure Solution: SHELXT or SIR2014.

-

Structure Refinement: SHELXL.[9]

Refinement Details:

-

All non-hydrogen atoms are refined anisotropically.

-

Hydrogen atoms attached to carbon are placed in calculated positions and refined using a riding model.

-

Hydrogen atoms attached to nitrogen are typically located from the difference Fourier map and refined with appropriate geometric restraints.

Crystallographic Data and Structural Insights

The following table summarizes the expected crystallographic data for N,N'-(1H-Pyrazole-3,5-diyl)diacetamide, based on typical values for similar pyrazole derivatives.[9][10]

| Parameter | Expected Value |

| Chemical Formula | C₇H₁₀N₄O₂[11][12][13] |

| Formula Weight | 182.18[11][12] |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pca2₁ |

| a (Å) | 10 - 15 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 20 |

| β (°) | 90 - 105 (for monoclinic) |

| Volume (ų) | 1500 - 2000 |

| Z | 4 or 8 |

| Density (calculated) (g/cm³) | 1.3 - 1.5 |

| Absorption Coefficient (mm⁻¹) | 0.1 - 0.2 |

| F(000) | 768 or 1536 |

| Final R indices [I>2σ(I)] | R₁ = 0.03 - 0.06, wR₂ = 0.08 - 0.15 |

| Goodness-of-fit on F² | ~1.0 |

Molecular Structure

The crystal structure of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide would reveal the precise bond lengths, bond angles, and torsion angles of the molecule. The pyrazole ring is expected to be essentially planar. The two acetamide side chains may exhibit some degree of twisting relative to the central pyrazole ring, influenced by steric effects and intermolecular interactions.

Caption: Molecular structure of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide.

Supramolecular Assembly and Hydrogen Bonding

A key aspect of the crystal structure of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide would be the extensive network of intermolecular hydrogen bonds. The pyrazole ring N-H group and the N-H groups of the two acetamide moieties can act as hydrogen bond donors, while the pyrazole ring nitrogen and the carbonyl oxygen atoms can act as hydrogen bond acceptors. These interactions are expected to play a dominant role in the crystal packing, leading to the formation of one-, two-, or three-dimensional supramolecular architectures.

Experimental Workflow

The following diagram illustrates the key stages in the X-ray crystallographic analysis of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide.

Caption: Workflow for the X-ray crystallography of PDDA.

Conclusion

This technical guide has outlined a comprehensive methodology for the synthesis, crystallization, and X-ray crystallographic analysis of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide. The determination of its single-crystal structure provides fundamental insights into its molecular geometry and the nature of its intermolecular interactions. This structural information is invaluable for understanding the physicochemical properties of this compound and for guiding the design of new pyrazole-based materials and pharmaceuticals. The protocols and expected outcomes detailed herein serve as a robust framework for researchers undertaking similar crystallographic studies.

References

-

Baashen, M. A., Abdel-Wahab, B. F., Hegazy, A. S., & Kariuki, B. M. (2020). The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. Zeitschrift für Kristallographie - New Crystal Structures, 235(6), 1239-1241. [Link]

-

Lynch, D. E., & McClenaghan, I. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. [Link]

-

Fun, H.-K., Arshad, S., & Rauf, A. (2016). Crystal structure of 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 7), 931–934. [Link]

-

Wyatt, P. G., Woodhead, A. J., Berdini, V., Boulstridge, J. A., Carr, M. G., Cross, D. M., ... & Woolford, A. J. A. (2008). Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design. Journal of Medicinal Chemistry, 51(16), 4986–4999. [Link]

-

Lead Sciences. (n.d.). N,N'-(1H-Pyrazole-3,5-diyl)diacetamide. Retrieved January 27, 2026, from [Link]

-

Reddy, C. S., & Nagaraj, A. (2013). Synthesis of novel substituted-3, 5-dimethyl-1H-pyrazolyl phthalazine-1, 4-diones. Trade Science Inc.[Link]

-

Akrout, A., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(15), 4983. [Link]

-

Sridhar, J., et al. (2012). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(8), 3931-3938. [Link]

-

Vijayakumar, N., Sonar, V. N., & Gaonkar, S. L. (2004). 1-(2,5-Dichlorophenyl)-3-methyl-5-phenyl-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 60(4), o548–o550. [Link]

-

Bao, H., et al. (2015). Synthesis of 3,5-Disubstituted Pyrazoles via Cope-Type Hydroamination of 1,3-Dialkynes. The Journal of Organic Chemistry, 80(15), 7856–7862. [Link]

-

Patel, H. M., & Patel, V. R. (2015). Synthesis of Diaznylpyrazol Derivatives. American Scientific Research Journal for Engineering, Technology, and Sciences (ASRJETS), 14(1), 221-228. [Link]

-

National Center for Biotechnology Information. (n.d.). N-(3-acetamido-1H-pyrazol-5-yl)acetamide. PubChem Compound Database. Retrieved January 27, 2026, from [Link]

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. xray.uky.edu [xray.uky.edu]

- 3. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison [mdpi.com]

- 4. jocpr.com [jocpr.com]

- 5. Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. asrjetsjournal.org [asrjetsjournal.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 10. Crystal structure of 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 62679-00-9|N,N'-(1H-Pyrazole-3,5-diyl)diacetamide|BLD Pharm [bldpharm.com]

- 12. N,N'-(1H-Pyrazole-3,5-diyl)diacetamide - Lead Sciences [lead-sciences.com]

- 13. N-(3-acetamido-1H-pyrazol-5-yl)acetamide | C7H10N4O2 | CID 900898 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide: Starting Materials and Core Protocols

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents. Its prevalence in pharmaceuticals stems from its ability to engage in a variety of biological interactions, often serving as a bioisostere for other functional groups and contributing to favorable pharmacokinetic profiles. N,N'-(1H-Pyrazole-3,5-diyl)diacetamide is a key derivative, with the diacetamide functionalization at the 3 and 5 positions of the pyrazole ring opening avenues for further chemical modification and biological screening. This guide provides a comprehensive overview of the primary starting materials and synthetic strategies for the preparation of this important pyrazole derivative, with a focus on the underlying chemical principles and practical experimental considerations.

Core Synthetic Strategy: A Two-Step Approach

The most direct and widely employed route to N,N'-(1H-Pyrazole-3,5-diyl)diacetamide involves a two-step synthesis. The initial and most critical step is the formation of the pyrazole ring to yield the key intermediate, 3,5-diaminopyrazole. This is followed by a straightforward diacetylation of the amino groups to afford the final product.

Caption: Overall synthetic pathway for N,N'-(1H-pyrazole-3,5-diyl)diacetamide.

Part 1: Synthesis of the Key Intermediate: 3,5-Diaminopyrazole

The formation of the 3,5-diaminopyrazole ring is achieved through the cyclocondensation reaction of malononitrile with hydrazine hydrate. This reaction is a classic example of pyrazole synthesis from a 1,3-dicarbonyl equivalent (in this case, the activated methylene group of malononitrile) and a hydrazine derivative.

Reaction Mechanism

The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine hydrate on one of the nitrile carbons of malononitrile. This is followed by an intramolecular cyclization, where the other nitrogen atom of the hydrazine moiety attacks the second nitrile group. A subsequent tautomerization leads to the aromatic and stable 3,5-diaminopyrazole ring.

It is important to note that the reaction stoichiometry can influence the product distribution. An excess of malononitrile may lead to the formation of byproducts.[1]

Experimental Protocol: Synthesis of 3,5-Diaminopyrazole

This protocol is based on established methods for the synthesis of aminopyrazoles from nitriles and hydrazines.[1]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Malononitrile | 66.06 | 6.61 g | 0.1 |

| Hydrazine Hydrate (~64%) | 50.06 | 5.0 g | ~0.1 |

| Ethanol (95%) | - | 50 mL | - |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add malononitrile (6.61 g, 0.1 mol) and ethanol (50 mL).

-

Stir the mixture at room temperature until the malononitrile has completely dissolved.

-

Slowly add hydrazine hydrate (~64%, 5.0 g, ~0.1 mol) to the solution. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Allow the reaction mixture to cool to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the precipitated solid by vacuum filtration and wash with a small amount of cold ethanol.

-

The crude 3,5-diaminopyrazole can be recrystallized from ethanol or water to yield a pure product.

Expected Yield: 70-80%

Part 2: Diacetylation of 3,5-Diaminopyrazole

The final step in the synthesis is the diacetylation of the amino groups of 3,5-diaminopyrazole. This is typically achieved using an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a base like pyridine. Pyridine acts as a catalyst and also as a scavenger for the acid byproduct generated during the reaction.

Reaction Mechanism

The lone pair of electrons on the nitrogen atoms of the amino groups acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. The pyridine facilitates the reaction by deprotonating the resulting positively charged nitrogen, regenerating the nucleophilicity of the second amino group for the subsequent acetylation, and neutralizing the acetic acid byproduct.

Experimental Protocol: Synthesis of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide

This protocol is adapted from standard procedures for the acetylation of amino groups on heterocyclic rings.[2]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3,5-Diaminopyrazole | 98.11 | 4.91 g | 0.05 |

| Acetic Anhydride | 102.09 | 12.76 g (11.8 mL) | 0.125 |

| Pyridine | 79.10 | 25 mL | - |

Procedure:

-

In a 100 mL round-bottom flask, dissolve 3,5-diaminopyrazole (4.91 g, 0.05 mol) in pyridine (25 mL).

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add acetic anhydride (12.76 g, 0.125 mol) dropwise to the cooled solution with continuous stirring. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.[2]

-

Monitor the reaction by TLC to confirm the disappearance of the starting material.

-

Pour the reaction mixture into a beaker containing crushed ice (approximately 100 g).

-

Stir the mixture until the ice has melted and a precipitate forms.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water.

-

The crude N,N'-(1H-Pyrazole-3,5-diyl)diacetamide can be recrystallized from ethanol or an ethanol/water mixture to obtain a purified product.

Expected Yield: 80-90%

Sources

A Comprehensive Technical Guide to the Theoretical and Computational Analysis of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-(1H-Pyrazole-3,5-diyl)diacetamide is a molecule of significant interest within the broader class of pyrazole derivatives, a scaffold renowned for its diverse pharmacological activities.[1][2][3] This technical guide provides a senior application scientist's perspective on the multifaceted approach to understanding this compound, integrating experimental synthesis and characterization with advanced theoretical and computational studies. We will explore the causal relationships behind methodological choices, from the synthesis strategy to the selection of computational parameters. This document serves as a self-validating framework, wherein experimental data and theoretical predictions are cross-verified to build a holistic and trustworthy molecular profile. Our exploration will be grounded in authoritative literature, providing a robust foundation for researchers aiming to investigate this or similar heterocyclic systems.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, analgesic, and anticancer properties.[2][3][4][5] The therapeutic potential of pyrazoles is highlighted by their presence in well-established drugs such as the anti-inflammatory agent Celecoxib. The di-acetamido substitution at the 3 and 5 positions of the pyrazole ring, as seen in N,N'-(1H-Pyrazole-3,5-diyl)diacetamide, offers unique hydrogen bonding capabilities and electronic properties that can significantly influence its interaction with biological targets. Understanding the precise three-dimensional structure, electronic distribution, and intermolecular interaction propensity of this molecule is therefore paramount for rational drug design and development.

This guide will systematically unpack the methodologies to fully characterize N,N'-(1H-Pyrazole-3,5-diyl)diacetamide, establishing a blueprint for the investigation of novel pyrazole derivatives.

Synthesis and Spectroscopic Characterization

A logical and verifiable synthesis protocol is the bedrock of any molecular investigation. The synthesis of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide (C₇H₁₀N₄O₂) can be approached through established methods for pyrazole formation.[6]

Proposed Synthesis Pathway

A common and effective method for synthesizing 3,5-disubstituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound with hydrazine.[7] For the title compound, the logical precursor would be 3,5-diaminopyrazole, which can then be acetylated.

Step-by-step Protocol:

-

Synthesis of 3,5-Diaminopyrazole: Malononitrile is reacted with hydrazine hydrate in an alcoholic solvent (e.g., ethanol) under reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC).[7] Upon completion, the product is isolated by filtration after cooling.

-

Acetylation of 3,5-Diaminopyrazole: The synthesized 3,5-diaminopyrazole is dissolved in a suitable solvent like acetic anhydride, which also serves as the acetylating agent. The reaction can be catalyzed by a few drops of concentrated sulfuric acid. The mixture is stirred, and the reaction is monitored by TLC. The product, N,N'-(1H-Pyrazole-3,5-diyl)diacetamide, is then precipitated by pouring the reaction mixture into ice-water, followed by filtration, washing, and recrystallization to yield pure crystals.

Spectroscopic Validation

The synthesized compound's identity and purity must be rigorously confirmed using spectroscopic methods.

-

FT-IR Spectroscopy: The presence of key functional groups will be confirmed. Expected characteristic peaks include N-H stretching vibrations (around 3300-3100 cm⁻¹), C=O stretching of the amide (around 1680-1650 cm⁻¹), and C-N stretching vibrations.

-

NMR Spectroscopy (¹H and ¹³C): NMR provides detailed structural information.[8][9]

-

¹H NMR: Expected signals would include a singlet for the pyrazole C4-H, singlets for the two methyl groups of the acetamide functions, and broad singlets for the N-H protons of the amide and the pyrazole ring.

-

¹³C NMR: Signals corresponding to the methyl carbons, the carbonyl carbons of the amides, and the C3, C4, and C5 carbons of the pyrazole ring would confirm the carbon skeleton.[9]

-

-

Mass Spectrometry: This technique confirms the molecular weight of the compound (182.18 g/mol ).[6]

Single-Crystal X-ray Diffraction: The Definitive Structure

To unambiguously determine the three-dimensional atomic arrangement, bond lengths, bond angles, and crystal packing, single-crystal X-ray diffraction is the gold standard.[10][11]

Experimental Protocol:

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent (e.g., methanol or ethanol).

-

Data Collection: A suitable crystal is mounted on a diffractometer. Data is collected at a controlled temperature (e.g., 150 K) to minimize thermal vibrations.[11]

-

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure using direct methods (e.g., SHELXS) and refine it (e.g., using SHELXL).[11]

The resulting crystallographic information file (CIF) provides the precise coordinates of each atom, which is essential for validating the results of computational geometry optimization and for performing Hirshfeld surface analysis.

Computational and Theoretical Deep Dive

Computational chemistry offers profound insights into the electronic structure and reactivity of a molecule, complementing experimental findings.[4][12] Density Functional Theory (DFT) is a powerful and widely used method for this purpose.[13][14]

Research Workflow: From Synthesis to In-Silico Analysis

The following diagram illustrates the integrated workflow for a comprehensive study of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide.

Caption: Dominant intermolecular interactions in the crystal structure.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. [15][16]

-

HOMO: Represents the ability to donate an electron (nucleophilicity).

-

LUMO: Represents the ability to accept an electron (electrophilicity).

-

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. [15]A smaller gap suggests higher reactivity.

Data Presentation: Frontier Orbitals

| Parameter | Calculated Value (eV) | Implication |

| E_HOMO | Value | Electron-donating capability |

| E_LUMO | Value | Electron-accepting capability |

| Energy Gap (ΔE) | Value | Chemical reactivity and stability |

(Note: Specific values would be obtained from the DFT calculation.)

Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the charge distribution on the molecule's surface. [13]It is invaluable for identifying sites for electrophilic and nucleophilic attack.

-

Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. In our molecule, these would be centered around the oxygen and nitrogen atoms.

-

Blue Regions (Positive Potential): Indicate electron-poor areas, prone to nucleophilic attack. These are typically found around the hydrogen atoms, particularly the acidic N-H protons.

Potential Applications and Future Directions

The comprehensive characterization of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide provides a solid foundation for its exploration in drug discovery. The presence of multiple hydrogen bond donors and acceptors suggests its potential as a scaffold for designing enzyme inhibitors. Future work could involve:

-

Biological Screening: Evaluating the compound against various biological targets, such as kinases or proteases, based on the computational insights.

-

Derivative Synthesis: Modifying the acetamide groups or substituting the C4 position of the pyrazole ring to optimize activity and pharmacokinetic properties.

-

Molecular Docking Studies: Using the optimized 3D structure to perform in-silico docking against known protein targets to predict binding affinity and mode. [7]

Conclusion

This guide has outlined a robust, integrated strategy for the in-depth study of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide. By synergizing experimental synthesis, spectroscopy, and X-ray crystallography with a suite of theoretical calculations (DFT, Hirshfeld, FMO, MEP), a holistic and reliable understanding of the molecule's structural and electronic properties can be achieved. This self-validating approach, where experimental and computational data inform and confirm each other, represents a best-practice framework for modern chemical research and is essential for accelerating the discovery of new therapeutic agents based on the versatile pyrazole scaffold.

References

- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole deriv

- SYNTHESIS, X-RAY CRYSTAL STRUCTURE, SPECTROSCOPIC CHARACTERIZATION AND MALDI MASS SPECTRA, HIRSHFELD SURFACE ANALYSIS OF OCTANUCLEAR AZAMETALLACROWN COPPER(II) COMPLEX WITH 3,5-DIMETHYL-1H-PYRAZOLE, OBTAINED BY OXIDATIVE DISSOLUTION METHOD. (2025). Journal of Chemistry and Technologies.

- N,N'-(1H-Pyrazole-3,5-diyl)diacetamide. Lead Sciences.

- N,N'-(1H-Pyrazole-3,5-diyl)diacetamide. BLDpharm.

- Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl). (2022). NIH.

- Current status of pyrazole and its biological activities. (2014). PMC - PubMed Central.

- A new series of pyrazoles-based compounds: synthesis, HOMO–LUMO analysis, MEP, quantum reactivity, and in silico covid-19 activity. (2025).

- Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. (2024). Journal of Pharmaceutical and Allied Sciences.

- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (2016). The Royal Society of Chemistry.

- Synthesis and DFT Calculation of Novel Pyrazole Deriv

- Crystal structure and Hirshfeld surface analysis of N,N′-(2,2-dichloro-3-oxo-3-phenylpropane-1,1-diyl)diacetamide. (2025).

- Pyrazole and its biological activity. (2017).

- DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. (2022). NIH.

- PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026).

- N,N-bis (1H-pyrazol-1-yl) derivatives : Synthesis, Liquid-liquid extraction of metals and electronic DFT calculations. (2016).

- SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). TSI Journals.

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv

- SYNTHESIS, STRUCTURAL AND SPECTROSCOPIC CHARACTERIZATIONS, HIRSHFELD SURFACE ANALYSIS OF TWO COORDINATION COMPOUNDS ASSEMBLED FROM COPPER AND CARBOXYLATES, 3,5-DIMETHYL-1H-PYRAZOLE. (2023). Journal of Chemistry and Technologies.

- Synthesis and DFT calculation of novel pyrazole derivatives. (2025).

- Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I)

- Synthesis, characterization, crystal structure, Hirshfeld surface analysis, antioxidant properties and DFT calculations of a nov. (2020). Physics @ Manasagangotri.

- Crystal structure and Hirshfeld surface analysis of N,N′-(2,2-dichloro-3-oxo-3-phenylpropane-1,1-diyl)diacetamide. (2024). NIH.

- Hexanuclear Na(I) complex with 3,5-dimethyl-1H-pyrazole and its anion. (2025).

- Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies. (2022). RSC Publishing.

- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- Synthesis, Characterization and DFT Calculations of a Novel Pyrazole Derivative 4-(1-Phenyl-5-(p-Tolyl). (2020). Scientific.net.

- Green Synthesis and Biological Evaluation of Pyrazole Derivatives with Computational Chemistry Support. (2023). College of Science.

- Synthesis and DFT calculation of novel pyrazole derivatives. (2021).

-

Synthesis and X-Ray Structure of copper(II) dinitrate. (2025). ResearchGate.

- Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. (2025).

- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega.

- Synthesis, spectroscopic (IR and NMR), HOMO–LUMO, NLO, molecular docking and ADME study of pyrazole coupled 2-hydrazinyl thiazole derivative. (2024).

- 4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl). (2014). NIH.

- N,N'-(1H-Pyrazole-3,5-diyl)diacetamide [62679-00-9]. Chemsigma.

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. uomphysics.net [uomphysics.net]

- 6. N,N'-(1H-Pyrazole-3,5-diyl)diacetamide - Lead Sciences [lead-sciences.com]

- 7. rsc.org [rsc.org]

- 8. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jmaterenvironsci.com [jmaterenvironsci.com]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. eurasianjournals.com [eurasianjournals.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pubs.aip.org [pubs.aip.org]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to N,N'-(1H-Pyrazole-3,5-diyl)diacetamide: Discovery, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-(1H-Pyrazole-3,5-diyl)diacetamide, a derivative of the versatile 3,5-diaminopyrazole core, represents a class of compounds with significant potential in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of this compound, along with insights into its potential applications. Drawing from the pioneering work on pyrazole chemistry, this document serves as a valuable resource for researchers and professionals engaged in the exploration of novel heterocyclic compounds for drug development and other advanced applications.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a cornerstone in the development of a wide array of biologically active compounds. The structural versatility of the pyrazole ring allows for diverse functionalization, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The di-functionalization of the pyrazole core, particularly at the 3 and 5 positions with amino groups, provides a versatile platform for the synthesis of novel derivatives with tailored properties. The subsequent acylation of these amino groups, as seen in N,N'-(1H-Pyrazole-3,5-diyl)diacetamide, further modifies the electronic and steric characteristics of the molecule, influencing its biological activity and material properties.

Discovery and Historical Context

The exploration of 3,5-diaminopyrazole and its derivatives was significantly advanced by the work of Professor Mohamed Hilmy Elnagdi and his research group at Cairo University in the 1970s. Their investigations into the reactivity of 3,5-diaminopyrazoles laid the groundwork for the synthesis of a variety of novel heterocyclic systems.

Synthesis of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide

The most logical and established route for the synthesis of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide is the diacetylation of 3,5-diaminopyrazole. This reaction involves the treatment of the diamine precursor with an acetylating agent.

Synthesis of the Precursor: 3,5-Diaminopyrazole

3,5-Diaminopyrazole can be synthesized through the condensation of malononitrile with hydrazine.[1]

Reaction:

Conceptual Workflow for 3,5-Diaminopyrazole Synthesis:

Caption: Synthesis of 3,5-Diaminopyrazole.

Acetylation of 3,5-Diaminopyrazole

The diacetylation of 3,5-diaminopyrazole can be achieved using acetic anhydride or by refluxing in glacial acetic acid. The use of glacial acetic acid as both a reagent and a solvent is a common and effective method for the acetylation of aromatic amines.

Reaction:

or

Detailed Experimental Protocol:

Materials:

-

3,5-Diaminopyrazole

-

Glacial Acetic Acid

-

Acetic Anhydride (alternative)

-

Pyridine (optional, as a catalyst and acid scavenger with acetic anhydride)

-

Distilled water

-

Ethanol (for recrystallization)

Procedure using Glacial Acetic Acid:

-

In a round-bottom flask equipped with a reflux condenser, suspend 3,5-diaminopyrazole (1.0 eq).

-

Add an excess of glacial acetic acid to serve as both the acetylating agent and the solvent.

-

Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker of cold water to precipitate the product.

-

Collect the crude N,N'-(1H-Pyrazole-3,5-diyl)diacetamide by filtration.

-

Wash the solid with cold water to remove residual acetic acid.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the purified product.

Procedure using Acetic Anhydride:

-

Dissolve 3,5-diaminopyrazole (1.0 eq) in a suitable solvent such as pyridine or glacial acetic acid in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride (2.2 eq) dropwise with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Pour the reaction mixture into cold water to precipitate the product.

-

Collect the precipitate by filtration, wash with water, and recrystallize as described above.

Workflow for the Acetylation of 3,5-Diaminopyrazole:

Caption: Synthesis of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide.

Physicochemical Properties and Characterization

A comprehensive characterization of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide is essential to confirm its identity and purity.

| Property | Value |

| CAS Number | 62679-00-9[2] |

| Molecular Formula | C₇H₁₀N₄O₂ |

| Molecular Weight | 182.18 g/mol |

| Appearance | Expected to be a crystalline solid |

Expected Spectral Data:

-

¹H NMR: Signals corresponding to the pyrazole ring proton, the two N-H protons of the acetamido groups, and the two methyl groups. The chemical shifts will be influenced by the electronic environment.

-

¹³C NMR: Resonances for the carbon atoms of the pyrazole ring and the acetamido groups (methyl and carbonyl carbons).

-

IR Spectroscopy: Characteristic absorption bands for N-H stretching, C=O stretching (amide I), and N-H bending (amide II).

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

Potential Applications in Research and Drug Development

While specific biological activities for N,N'-(1H-Pyrazole-3,5-diyl)diacetamide are not extensively documented, the broader class of pyrazole derivatives exhibits a wide range of pharmacological effects. This suggests potential areas of investigation for this compound.

-

Anti-inflammatory and Analgesic Agents: Many pyrazole derivatives are known for their anti-inflammatory and analgesic properties. The diacetamido functionalization could modulate these activities.

-

Antimicrobial and Antifungal Agents: The pyrazole scaffold is present in numerous antimicrobial and antifungal compounds. N,N'-(1H-Pyrazole-3,5-diyl)diacetamide could be screened for activity against various pathogens.

-

Anticancer Agents: Certain substituted pyrazoles have demonstrated anticancer activity through various mechanisms, including kinase inhibition.

-

Ligands for Metal Complexes: The nitrogen atoms of the pyrazole ring and the oxygen atoms of the acetamido groups can act as coordination sites for metal ions, making this compound a potential ligand for the synthesis of novel metal complexes with catalytic or biological properties.

-

Building Block for Larger Molecules: The diacetamido groups can be further modified or hydrolyzed back to the amino groups, allowing N,N'-(1H-Pyrazole-3,5-diyl)diacetamide to serve as a versatile intermediate in the synthesis of more complex molecules.

Potential Signaling Pathway Interactions:

Caption: Potential biological targets of pyrazole derivatives.

Conclusion

N,N'-(1H-Pyrazole-3,5-diyl)diacetamide emerges from a rich history of pyrazole chemistry, pioneered by researchers like M. H. Elnagdi. While its own discovery is not marked by a singular, prominent publication, its synthesis logically follows from the well-established acetylation of 3,5-diaminopyrazole. This technical guide provides a robust framework for its synthesis and characterization, empowering researchers to explore its potential in drug discovery and materials science. The versatile pyrazole core, coupled with the diacetamido functionalization, presents a promising scaffold for the development of novel compounds with a wide range of applications. Further investigation into the specific biological activities of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide is warranted to fully unlock its therapeutic and technological potential.

References

- Elnagdi, M. H., Kandeel, E. M., & Elmoghayar, M. R. H. (1977). Studies on 3,5-Diamino Pyrazoles: Chemical Behavior of 4-Phenylazo-3,5-diaminopyrazoles. Journal of Heterocyclic Chemistry, 14(1), 155-158.

-

PubChem. (n.d.). N-(3-acetamido-1H-pyrazol-5-yl)acetamide. Retrieved from [Link]

-

Lead Sciences. (n.d.). N,N'-(1H-Pyrazole-3,5-diyl)diacetamide. Retrieved from [Link]

- Thakare, N. R., Dhawas, A. K., Ganoskar, P. S., & Kale, P. D. (n.d.). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research.

- TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc.

-

Organic Syntheses. (n.d.). 3,5-dimethylpyrazole. Retrieved from [Link]

- Facile Synthesis of 3,5-Diaminopyrazole Derivatives from Nitrile Intermedi

-

Studies on 3,5-diaminopyrazole derivatives. (n.d.). Academia.edu. Retrieved from [Link]

- Elgemeie, G. E. H., Elfahham, H. A., & Elnagdi, M. H. (1988). Studies on 3,5-diaminopyrazoles: New routes for the synthesis of new pyrazoloazines and pyrazoloazoles. Liebigs Annalen der Chemie, 1988(8), 819-822.

- Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry.

-

Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Chemsigma. (n.d.). N,N'-(1H-Pyrazole-3,5-diyl)diacetamide [62679-00-9]. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols: N,N'-(1H-Pyrazole-3,5-diyl)diacetamide as a Versatile Ligand in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Untapped Potential of a Symmetric Bis(amido)pyrazole Ligand

The field of coordination chemistry is continually driven by the design and synthesis of novel ligands that can impart unique properties to metal centers. Pyrazole-based ligands have long been a cornerstone of this field, valued for their robust coordination to a wide array of metal ions and their role in biologically active molecules and catalytic systems.[1][2] The inherent versatility of the pyrazole scaffold allows for facile functionalization, enabling the fine-tuning of steric and electronic properties of the resulting metal complexes.[3]

This guide focuses on a specific, yet underexplored, member of this family: N,N'-(1H-Pyrazole-3,5-diyl)diacetamide . This symmetric ligand is characterized by a central pyrazole ring flanked by two acetamido groups at the 3 and 5 positions. This arrangement presents a fascinating combination of coordination sites: the two pyrazole nitrogen atoms and the two amide oxygen or nitrogen atoms. This multiplicity of potential donor atoms allows for diverse coordination modes, including acting as a chelating agent or as a bridging ligand to form polynuclear complexes. The presence of the amide functionalities also introduces the potential for hydrogen bonding, which can play a crucial role in the supramolecular assembly of the resulting complexes.

While direct literature on the coordination chemistry of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide is sparse, its structural similarity to other well-studied pyrazole-acetamide and bis(pyrazolyl) ligands provides a strong foundation for predicting its behavior and developing robust experimental protocols.[1][4] This document provides detailed, field-proven methodologies for the synthesis of the ligand, the preparation of its metal complexes, and their subsequent characterization. Furthermore, we will explore potential applications in medicinal chemistry and catalysis, drawing on established principles and data from analogous systems.

Physicochemical Properties of the Ligand

A thorough understanding of the ligand's properties is paramount for its successful application in coordination chemistry.

| Property | Value | Source |

| Chemical Name | N,N'-(1H-Pyrazole-3,5-diyl)diacetamide | |

| CAS Number | 62679-00-9 | [5] |

| Molecular Formula | C₇H₁₀N₄O₂ | [5] |

| Molecular Weight | 182.18 g/mol | [5] |

| Appearance | Expected to be a crystalline solid. | |

| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. | |

| Storage | Sealed in a dry, room temperature environment. | [5] |

Synthesis of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide: A Two-Step Approach

The synthesis of the target ligand can be efficiently achieved in a two-step process starting from malononitrile. The causality behind this synthetic route lies in the well-established reactivity of dinitriles to form aminopyrazoles, followed by a standard acylation reaction.

Step 1: Synthesis of the Precursor - 3,5-Diamino-1H-pyrazole